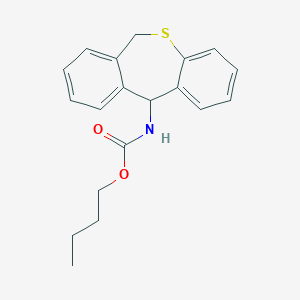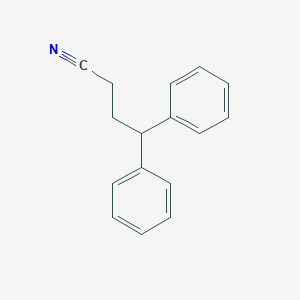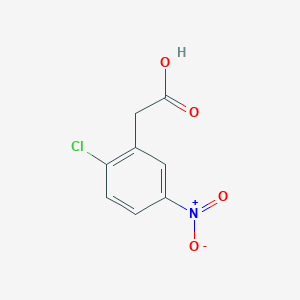
2-(2-Chloro-5-nitrophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-nitrophenyl)acetic acid (CNPA) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CNPA is a nitroaromatic compound that can be synthesized using various methods.
Applications De Recherche Scientifique
2-(2-Chloro-5-nitrophenyl)acetic acid has been used in various scientific research applications, including as a probe for studying enzyme activity and protein-ligand interactions. 2-(2-Chloro-5-nitrophenyl)acetic acid can also be used as a fluorescent probe for monitoring pH changes in biological systems. Additionally, 2-(2-Chloro-5-nitrophenyl)acetic acid has been used as a precursor for the synthesis of other compounds with potential biological activities.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-5-nitrophenyl)acetic acid is not fully understood. However, it is known that 2-(2-Chloro-5-nitrophenyl)acetic acid can undergo reduction to form a hydroxylamine intermediate, which can then react with thiol-containing proteins to form adducts. This reaction can lead to changes in protein function and activity.
Effets Biochimiques Et Physiologiques
2-(2-Chloro-5-nitrophenyl)acetic acid has been shown to have various biochemical and physiological effects. For example, 2-(2-Chloro-5-nitrophenyl)acetic acid can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(2-Chloro-5-nitrophenyl)acetic acid has also been shown to induce oxidative stress and DNA damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Chloro-5-nitrophenyl)acetic acid in lab experiments is its ability to act as a fluorescent probe for monitoring pH changes. Additionally, 2-(2-Chloro-5-nitrophenyl)acetic acid can be used as a precursor for the synthesis of other compounds with potential biological activities. However, one limitation of using 2-(2-Chloro-5-nitrophenyl)acetic acid is its potential toxicity and mutagenicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for the use of 2-(2-Chloro-5-nitrophenyl)acetic acid in scientific research. One direction is the development of more selective probes for studying specific enzymes and proteins. Another direction is the synthesis of 2-(2-Chloro-5-nitrophenyl)acetic acid derivatives with improved biological activities and reduced toxicity. Additionally, the use of 2-(2-Chloro-5-nitrophenyl)acetic acid in drug discovery and development is an area of future research.
In conclusion, 2-(2-Chloro-5-nitrophenyl)acetic acid is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(2-Chloro-5-nitrophenyl)acetic acid in scientific research.
Propriétés
Numéro CAS |
37777-70-1 |
|---|---|
Nom du produit |
2-(2-Chloro-5-nitrophenyl)acetic acid |
Formule moléculaire |
C8H6ClNO4 |
Poids moléculaire |
215.59 g/mol |
Nom IUPAC |
2-(2-chloro-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H6ClNO4/c9-7-2-1-6(10(13)14)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) |
Clé InChI |
KNCGDIHMXCSJDC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)Cl |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

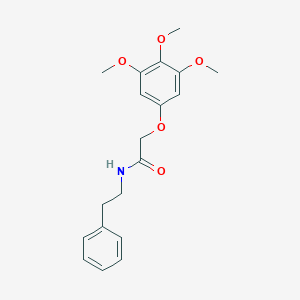
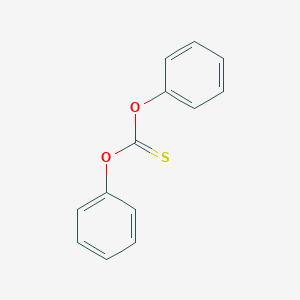
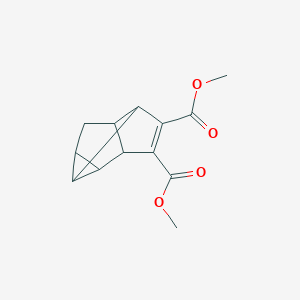
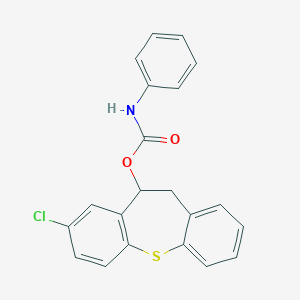
![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B188647.png)
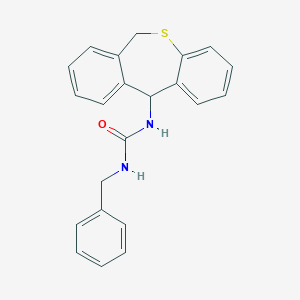
![octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate](/img/structure/B188653.png)
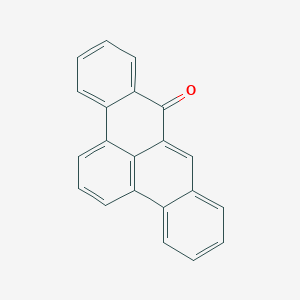
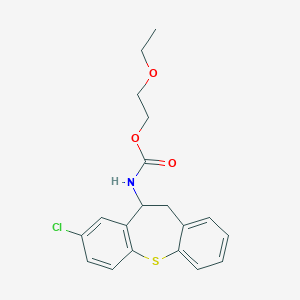
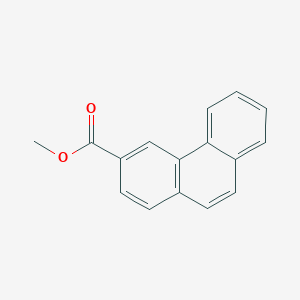
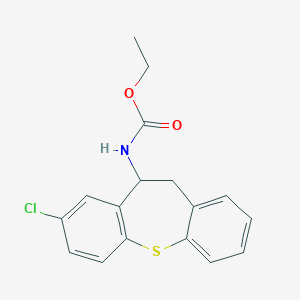
![2-(4-Methoxybenzyl)benzo[d]oxazole](/img/structure/B188658.png)
